2-Oxopiperidine-4-carbonitrile
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Overview
Description
It is a white to light yellow crystalline powder with a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
2-Oxopiperidine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a serotonin receptor antagonist, which could have implications in the treatment of neurological disorders.
Medicine: Explored for its anticancer properties, particularly in the inhibition of cell proliferation in certain cancer cell lines.
Industry: Utilized in the synthesis of dyes and materials with non-linear optical properties, which have applications in the development of advanced photonic devices.
Mechanism of Action
The mechanism of action of 2-Oxopiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a serotonin receptor antagonist, it binds to serotonin receptors, inhibiting their activity and modulating neurotransmission. This can lead to changes in mood, cognition, and perception, making it a potential candidate for the treatment of psychiatric disorders . Additionally, its anticancer properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt .
Comparison with Similar Compounds
2-Oxopiperidine-4-carbonitrile can be compared with other similar compounds, such as:
4-Cyano-2-oxo-1-piperidine: A closely related compound with similar chemical properties and applications.
2,2,6,6-Tetramethyl-4-oxopiperidine: Known for its use in studying free radical reactions and as a stable nitroxide radical.
4-Oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile: Used in the synthesis of pyrimidine derivatives with potential antibacterial activity.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
2-oxopiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBMZPNEXFQYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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